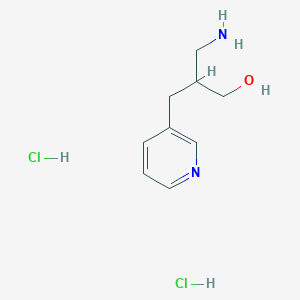

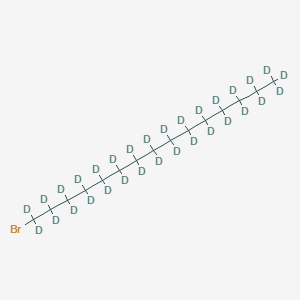

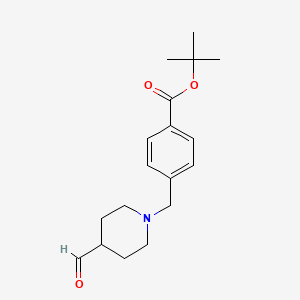

![molecular formula C13H23NO4 B1382175 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid CAS No. 1699454-68-6](/img/structure/B1382175.png)

1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” is a chemical compound. The tert-butyloxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds similar to “1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” often involves the formation of a ring structure, followed by functionalization with the tert-butoxycarbonyl (Boc) protected amino group and the carboxylic acid moiety.Molecular Structure Analysis

The molecular structure of “1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” includes a piperidine ring, which is a common feature in many bioactive compounds . The compound also contains a carboxylic acid group and a tert-butoxycarbonyl group .Chemical Reactions Analysis

The Boc group in “1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .Applications De Recherche Scientifique

Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of novel pharmaceutical compounds. Its structure allows for the development of targeted therapies for a range of health conditions, including neurological disorders and metabolic diseases .

Supramolecular Catalysis

In the realm of supramolecular chemistry, this compound has been used to study the behavior of carbamates in acidic aqueous media. The presence of cucurbiturils, which are molecular containers, can catalyze reactions involving carbamates like 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid .

Chiral Separation Techniques

The compound has been utilized in chiral separation processes, an essential step in the production of enantiomerically pure substances. This is particularly important for the synthesis of certain medications, such as the anti-HCV drug Velpatasvir .

Organic Synthesis

Acetonitrile, a common solvent in organic synthesis, can be used in conjunction with this compound. The combination is part of innovative methods for synthesizing important compounds, particularly in electrochemical conversions .

Cancer Research

In cancer research, derivatives of this compound have been found to suppress several pathological processes, including cancer cell migration and the development of atherosclerotic lesions .

Drug Development

The compound’s unique chemical structure makes it an indispensable part of the toolkit for drug development. It serves as a precursor in the synthesis of various drugs, offering the potential for creating more effective treatments .

Safety and Hazards

Orientations Futures

The future directions for “1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” and similar compounds could involve their use in the synthesis of various bioactive compounds. The Boc group’s ability to protect amines in organic synthesis makes it a valuable tool in the development of new pharmaceuticals .

Mécanisme D'action

Target of Action

Similar compounds have been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .

Mode of Action

For instance, CCG-1423, a compound with a similar tert-butoxycarbonyl group, suppresses several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions by inhibiting myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial-mesenchymal transition (EMT) .

Result of Action

Similar compounds have shown to suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Propriétés

IUPAC Name |

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-6-7-13(4,5)9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMPIPDSJUTFSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1C(=O)O)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1699454-68-6 |

Source

|

| Record name | 1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

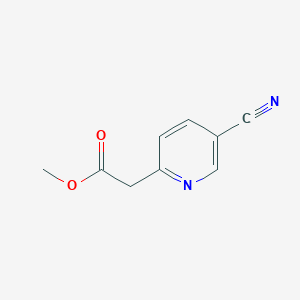

![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)

![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)